molecular formula C31H34N4O3 B2530296 3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea CAS No. 1048916-32-0

3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea

Número de catálogo: B2530296
Número CAS: 1048916-32-0
Peso molecular: 510.638
Clave InChI: LHQXXZGPJJYNML-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea is a synthetic benzodiazepine derivative characterized by a 1,4-benzodiazepine core modified with a hexyl urea substituent and a 2-methylphenyl-2-oxoethyl side chain. This compound shares structural similarities with therapeutic benzodiazepines, which are known for their pharmacological activity at GABAA receptors.

Structural determination of such compounds often employs X-ray crystallography using programs like SHELXL, which is widely used for small-molecule refinement .

Propiedades

IUPAC Name

1-hexyl-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O3/c1-3-4-5-13-20-32-31(38)34-29-30(37)35(21-27(36)24-17-10-9-14-22(24)2)26-19-12-11-18-25(26)28(33-29)23-15-7-6-8-16-23/h6-12,14-19,29H,3-5,13,20-21H2,1-2H3,(H2,32,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQXXZGPJJYNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)CC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea is a complex organic compound with potential pharmacological applications. Its structure suggests it may possess significant biological activity, particularly in the realm of neuropharmacology and receptor modulation. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and potential therapeutic uses.

The molecular formula of this compound is C31H34N4O3C_{31}H_{34}N_{4}O_{3} with a molecular weight of 510.6 g/mol. The compound's structure includes a benzodiazepine core, which is known for its interactions with various neurotransmitter receptors.

PropertyValue
Molecular FormulaC31H34N4O3
Molecular Weight510.6 g/mol
CAS Number1048916-32-0

Receptor Interaction

Research indicates that compounds similar to 3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-pheny... can act as selective antagonists for the gastrin/cholecystokinin (CCK)-B receptor . For instance, the related compound YM022 demonstrated high selectivity and potency as a CCK-B receptor antagonist with a Ki value of 0.068 nM, significantly higher than its affinity for other receptors such as CCK-A and benzodiazepine receptors .

Pharmacological Effects

The pharmacological profile suggests that this compound may inhibit gastric acid secretion, similar to other benzodiazepine derivatives. In vivo studies have shown that administration of related compounds can reduce pentagastrin-induced gastric acid secretion in anesthetized rats . This suggests a potential application in treating conditions like peptic ulcers or gastroesophageal reflux disease (GERD).

Neuropharmacological Implications

Given the structural characteristics of 3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo... and its relationship to benzodiazepines, it may exhibit anxiolytic or sedative properties. Benzodiazepines are widely used for their calming effects on the central nervous system (CNS), primarily through modulation of GABA_A receptors. However, specific studies on this compound's effects on GABAergic transmission remain limited.

Case Studies and Research Findings

While direct studies specifically focusing on 3-hexyl-u... are sparse, analogous compounds have been extensively studied:

  • YM022 : This compound has been shown to effectively block CCK-B receptors and inhibit gastric acid secretion with a low ED50 value (0.0078 µmol/kg) .
  • Related Benzodiazepines : Research indicates that modifications in the side chains of benzodiazepines can significantly alter their receptor binding profiles and biological activities .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antidepressant Activity:
Research indicates that compounds with benzodiazepine structures can exhibit antidepressant effects. The specific structural modifications in 3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea may enhance its efficacy in treating mood disorders by modulating neurotransmitter systems involved in depression.

2. Anxiolytic Properties:
Benzodiazepines are widely recognized for their anxiolytic properties. Preliminary studies suggest that this compound may act on GABA receptors, leading to anxiolytic effects similar to those observed with traditional benzodiazepines. Further research is needed to confirm these effects and establish dosing regimens.

3. Neuroprotective Effects:
There is growing interest in the neuroprotective potential of benzodiazepine derivatives. This compound may provide protection against neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. In vitro studies could elucidate its mechanisms of action in neuroprotection.

Neuropharmacology Research

1. Mechanism of Action Studies:
Investigating the mechanism by which 3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-pheny l -2,3-dihydro -1H -1,4-benzodiazepin -3 -yl}urea interacts with specific neurotransmitter systems can provide insights into its pharmacological profile. Studies utilizing receptor binding assays and electrophysiological techniques will be essential for understanding its action at the molecular level.

2. Behavioral Studies:
Behavioral assays in animal models can help assess the anxiolytic and antidepressant effects of this compound. Tests such as the elevated plus maze and forced swim test can be employed to evaluate its efficacy compared to existing treatments.

Potential Therapeutic Uses

1. Treatment of Anxiety Disorders:
Given its potential anxiolytic properties, this compound may be developed as a therapeutic agent for anxiety disorders. Clinical trials would be necessary to evaluate its safety and efficacy in human subjects.

2. Depression Management:
If proven effective as an antidepressant, this compound could offer a novel approach to managing major depressive disorder, particularly in patients who do not respond to standard treatments.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares the target compound with four analogs from the literature, focusing on molecular properties, substituents, and key structural distinctions:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Features References
Target Compound
3-Hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea
C31H34N4O3 (hypothesized) ~522.6 (estimated) - 2-Methylphenyl-2-oxoethyl
- Hexyl urea
- Long alkyl chain (hexyl) enhances lipophilicity
- Aromatic stacking via phenyl groups
1-(3,5-Dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea C23H18Cl2N4O2 453.32 - 3,5-Dichlorophenyl
- Methyl
- Electron-withdrawing Cl groups increase polarity
- Compact structure with reduced steric hindrance
1-{1-[2-(2-Methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-3-(propan-2-yl)urea C28H28N4O3 468.5 - 2-Methylphenyl-2-oxoethyl
- Isopropyl urea
- Branched isopropyl group reduces solubility compared to hexyl
- Shared oxoethyl side chain with target compound
1-(3-Chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea C30H22ClFN4O3 540.97 - 3-Chlorophenyl
- 2-Fluorophenyl-2-oxoethyl
- Halogenated substituents (Cl, F) increase molecular weight and polarity
- Potential for enhanced receptor binding via halogen bonds
(R)-N-[2,3-Dihydro-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N-(3-methylphenyl)-urea C28H26N4O3 (hypothesized) 466.5 (estimated) - 3-Methylphenyl urea
- 2-Methylphenyl-2-oxoethyl
- Methyl groups on both aromatic rings may hinder rotational freedom
- Stereospecific (R)-configuration

Structural and Functional Insights

Halogenated derivatives (e.g., Cl, F in ) exhibit higher molecular weights and polar surface areas, which may reduce passive diffusion but enhance target affinity via halogen bonding .

Impact of Side Chains :

  • The 2-methylphenyl-2-oxoethyl group is conserved in the target compound and , suggesting its role in stabilizing the benzodiazepine core through intramolecular hydrogen bonds .
  • Replacement of the hexyl group with isopropyl () or methylphenyl () alters steric bulk, influencing binding pocket compatibility.

Stereochemical Considerations :

  • The (R)-configuration in highlights the importance of chirality in benzodiazepine activity, though the target compound’s stereochemistry is unspecified in the evidence .

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis of this complex urea-benzodiazepine derivative requires multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps involve:

  • Oxidative coupling : Use hydrogen peroxide or Swern oxidation (as in ) to install the 2-oxoethyl group.
  • Crystallization control : Optimize solvent polarity (e.g., THF/water mixtures) to enhance yield and purity during cyclization.
  • Design of Experiments (DoE) : Apply statistical modeling to identify critical parameters (temperature, catalyst loading) for yield optimization, as demonstrated in flow-chemistry syntheses of similar heterocycles .

Basic: How can structural characterization be performed to confirm the compound’s identity?

  • X-ray crystallography : Use SHELXL for refinement ( ) to resolve the benzodiazepine ring conformation and urea linkage geometry.
  • Spectroscopic validation : Combine 1H^1H/13C^{13}C-NMR (to confirm substituents like the hexyl chain and 2-methylphenyl group) and HRMS for molecular weight verification.
  • Comparative analysis : Cross-reference crystallographic data with structurally similar benzodiazepine-urea hybrids (e.g., ) to validate bond lengths/angles .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition : Test against GABAA_A receptors (common benzodiazepine targets) using fluorescence-based binding assays.
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential, as done for triazole-urea analogs in .
  • Dose-response curves : Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC50_{50} values .

Advanced: How can computational modeling predict bioactivity and guide structural modifications?

  • Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or receptors). Validate with co-crystallized ligands from the PDB.
  • DFT calculations : Analyze electronic properties (HOMO/LUMO) to predict reactivity at the urea moiety or benzodiazepine core.
  • Machine learning : Train models on datasets of similar compounds ( ) to predict ADMET properties or optimize substituent effects .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace the hexyl group with shorter/longer alkyl chains or aromatic rings (as in ) to assess hydrophobicity effects.
  • Bioisosteric replacement : Swap the 2-methylphenyl group with thiophene or furan () to modulate electronic and steric profiles.
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs (urea carbonyl, benzodiazepine N-oxide) using tools like Schrodinger’s Phase .

Advanced: How should researchers address contradictions in biological activity data across studies?

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration).
  • Meta-analysis : Apply Bayesian statistics to aggregate data from multiple sources (e.g., ) and identify confounding variables.
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement and rule off-target effects .

Advanced: What is the impact of polymorphic forms on physicochemical and biological properties?

  • Polymorph screening : Use solvent evaporation or slurry conversion to isolate crystalline forms. Characterize via PXRD and DSC (as in ).
  • Solubility testing : Compare dissolution rates of polymorphs in biorelevant media (e.g., FaSSIF).
  • Bioavailability correlation : Perform pharmacokinetic studies in rodent models to link crystal form to oral absorption .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.